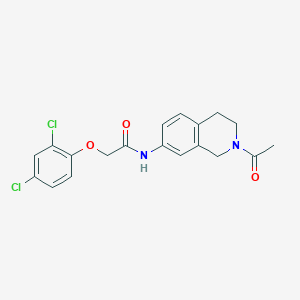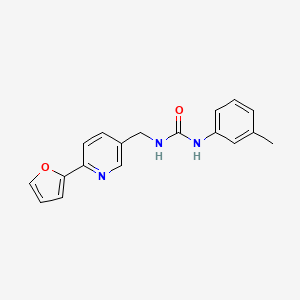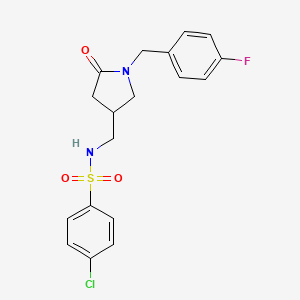
4-chloro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide compounds often involves multi-step chemical processes. A notable example includes the creation of sulfonamide derivatives with potential anticancer activity, where novel compounds were synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines, showing remarkable activity across several types, including lung, colon, and melanoma (Sławiński et al., 2012). This demonstrates the complex synthetic routes and the potential therapeutic applications of sulfonamide compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively analyzed using various spectroscopic and crystallographic techniques. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was determined, showcasing π–π interactions and hydrogen-bonding interactions leading to a three-dimensional network, highlighting the intricate molecular interactions within these compounds (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis and bioactivity studies of new benzenesulfonamide derivatives revealed their potential as carbonic anhydrase inhibitors, showcasing their reactive nature and potential in drug development (Gul et al., 2016).
Physical Properties Analysis
The physical properties, including crystal structures, of sulfonamide derivatives, have been explored to understand their stability and behavior under different conditions. The crystal structure analysis of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its fluorophenyl counterpart revealed their supramolecular architecture, governed by C—H⋯π and C—H⋯O interactions, respectively (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as their inhibitory activity against various enzymes, have been a focal point of research. For example, a study on chlorinated pyrrolidinone-bearing benzenesulfonamides evaluated their binding affinity against human carbonic anhydrases, highlighting the impact of molecular modifications on their biological activity (Balandis et al., 2020).
科学的研究の応用
Antimicrobial and Anticancer Properties
Benzenesulfonamides have been extensively studied for their potential in developing new antimicrobial and anticancer agents. Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, revealing promising antibacterial activity against a range of Gram-positive bacteria strains, suggesting their potential in addressing antibiotic resistance issues Sławiński et al., 2013.
Photodynamic Therapy for Cancer
Benzenesulfonamide derivatives have also been investigated for their potential in photodynamic therapy (PDT), a promising approach for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds showed high singlet oxygen quantum yields, making them suitable for Type II PDT mechanisms to treat cancer Pişkin, Canpolat, & Öztürk, 2020.
COX-2 Inhibition for Anti-inflammatory and Analgesic Effects
In the search for new anti-inflammatory and analgesic drugs, Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, focusing on their ability to inhibit cyclooxygenase-2 (COX-2). They found that introducing a fluorine atom into these compounds significantly increased their selectivity and potency as COX-2 inhibitors, highlighting their therapeutic potential Hashimoto et al., 2002.
Sensing and Detection Applications
Benzenesulfonamide derivatives have been employed in the development of chemosensors for detecting metal ions. Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe based on benzenesulfonamide for the selective detection of Sn2+ ions in aqueous solutions. This probe could have applications in environmental monitoring and bioimaging Ravichandiran et al., 2020.
特性
IUPAC Name |
4-chloro-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-15-3-7-17(8-4-15)26(24,25)21-10-14-9-18(23)22(12-14)11-13-1-5-16(20)6-2-13/h1-8,14,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMIPGDKARSLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

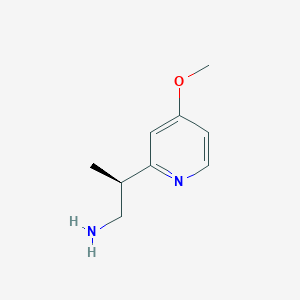


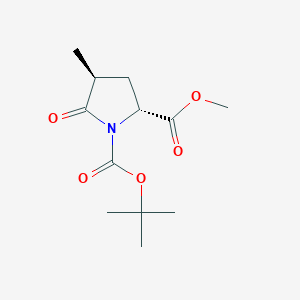

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)


